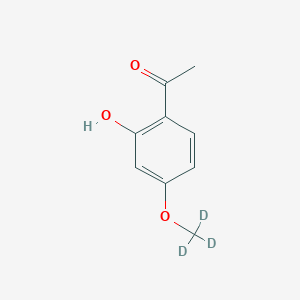
Paeonol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paeonol-d3 is a deuterated form of paeonol, a naturally occurring phenolic compound extracted from the root bark of Paeonia suffruticosa. Paeonol is known for its wide range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects . The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of paeonol due to its enhanced stability and reduced metabolic rate .
准备方法
Synthetic Routes and Reaction Conditions
Paeonol-d3 can be synthesized through the deuteration of paeonol. The process typically involves the exchange of hydrogen atoms in paeonol with deuterium atoms. One common method is the catalytic hydrogen-deuterium exchange reaction, where paeonol is treated with deuterium gas in the presence of a palladium catalyst . The reaction conditions usually include a temperature range of 50-100°C and a pressure of 1-5 atmospheres.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogen-deuterium exchange. The purity of the final product is typically ensured through chromatographic techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) .
化学反应分析
Types of Reactions
Paeonol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form hydroxy derivatives.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Nitrated and halogenated derivatives.
科学研究应用
Paeonol-d3 is widely used in scientific research due to its enhanced stability and reduced metabolic rate. Some of its applications include:
作用机制
Paeonol-d3 exerts its effects through various molecular targets and pathways. It has been shown to:
Inhibit inflammatory pathways: By downregulating pro-inflammatory cytokines and inhibiting the activation of nuclear factor kappa B (NF-κB) pathway.
Induce apoptosis: By activating caspase pathways and promoting the release of cytochrome c from mitochondria.
Protect against oxidative stress: By scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes.
相似化合物的比较
Similar Compounds
Hydroxyacetophenone: A structurally similar compound with different pharmacological properties.
Methoxyacetophenone: Another structurally related compound with distinct biological activities.
Uniqueness of this compound
This compound is unique due to its enhanced stability and reduced metabolic rate compared to its non-deuterated counterpart, paeonol. This makes it a valuable tool in pharmacokinetic studies and drug development .
属性
分子式 |
C9H10O3 |
|---|---|
分子量 |
169.19 g/mol |
IUPAC 名称 |
1-[2-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3 |
InChI 键 |
UILPJVPSNHJFIK-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C)O |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


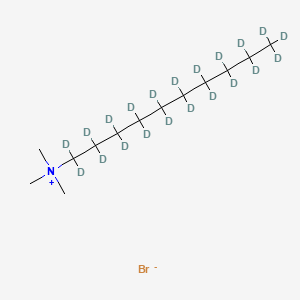
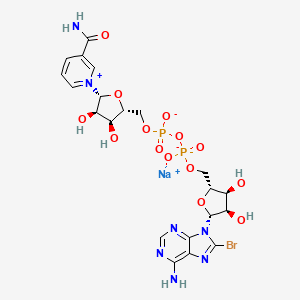


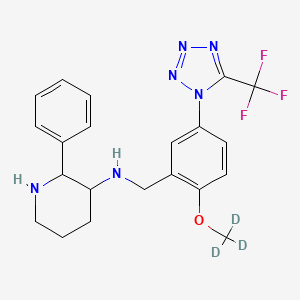
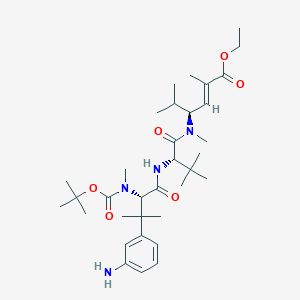

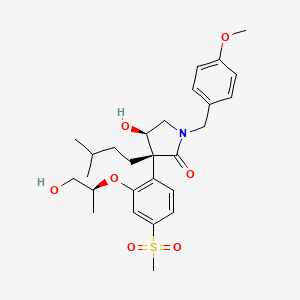
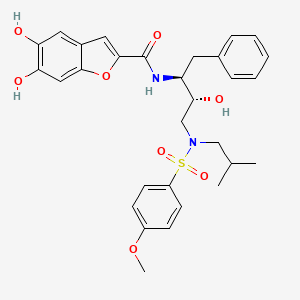

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12394627.png)
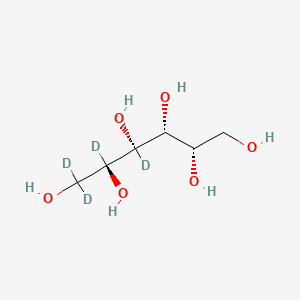
![(S)-3-Amino-2-[4-(hydroxymethyl)phenyl]-N-(6-isoquinolyl)propanamide](/img/structure/B12394635.png)

